molecular formula C20H21N3O4 B2997367 Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396864-75-7

Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2997367
CAS No.: 1396864-75-7
M. Wt: 367.405
InChI Key: QCDVNFBGRQXYBB-UHFFFAOYSA-N
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Description

Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the pyrazolo[1,5-a]pyridine core, along with the ethyl ester and amido functionalities, makes this compound a versatile intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-methoxyphenyl group enhances its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

ethyl 5-[3-(4-methoxyphenyl)propanoylamino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-3-27-20(25)17-13-21-23-11-10-15(12-18(17)23)22-19(24)9-6-14-4-7-16(26-2)8-5-14/h4-5,7-8,10-13H,3,6,9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDVNFBGRQXYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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